3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one
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Overview
Description
3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a triazole ring, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the formation of the triazole ring through cyclization reactions. The final step involves the introduction of the butanone moiety via a sulfanyl linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions. Additionally, purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene and triazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one involves its interaction with specific molecular targets. The thiophene and triazole rings can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethyl-1-(pyridin-3-yl)butan-2-one: Similar in structure but contains a pyridine ring instead of a thiophene ring.
tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: Contains a benzo[b]thiophene ring and a carbamate group.
Uniqueness
The uniqueness of 3,3-dimethyl-1-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both thiophene and triazole rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H17N3OS2 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
3,3-dimethyl-1-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]butan-2-one |
InChI |
InChI=1S/C13H17N3OS2/c1-13(2,3)10(17)8-19-12-15-14-11(16(12)4)9-6-5-7-18-9/h5-7H,8H2,1-4H3 |
InChI Key |
OTPNADGGELBXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=C(N1C)C2=CC=CS2 |
Origin of Product |
United States |
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